Silperisone hydrochloride

Description

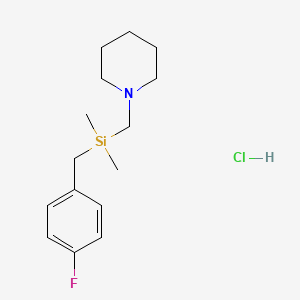

Structure

3D Structure of Parent

Properties

CAS No. |

140944-30-5 |

|---|---|

Molecular Formula |

C15H25ClFNSi |

Molecular Weight |

301.90 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane;hydrochloride |

InChI |

InChI=1S/C15H24FNSi.ClH/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H |

InChI Key |

VGKGHWXDGBFJTP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl |

Appearance |

Solid powder |

Other CAS No. |

140944-30-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-((dimethyl(4-fluorobenzyl)silyl)methyl)piperidine N-((dimethyl-4-fluor-benzil-silil)-methyl)-piperidine RGH 5002 RGH-5002 |

Origin of Product |

United States |

Foundational & Exploratory

Silperisone Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action on Neuronal Excitability

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Silperisone hydrochloride is a centrally acting muscle relaxant developed for the treatment of spasticity and muscle hypertonia.[1][2] Structurally an organosilicon compound analogous to tolperisone, its mechanism of action is primarily centered on the modulation of neuronal excitability through the blockade of voltage-gated ion channels.[3][2][4] This guide provides a detailed examination of Silperisone's molecular interactions, its effects on synaptic transmission, and the experimental basis for these findings. By inhibiting both voltage-gated sodium (Nav) and calcium (Cav) channels, Silperisone presynaptically dampens the release of excitatory neurotransmitters, leading to a reduction in spinal reflex activity and muscle tone.[3][5][6] Notably, it exhibits a preferential action on synaptic transmission over nerve conduction, distinguishing its profile from classical local anesthetics like lidocaine.[7][8]

Core Mechanism of Action: Ion Channel Blockade

The primary mechanism underlying Silperisone's therapeutic effects is the inhibition of voltage-gated ion channels within the central nervous system, particularly in the spinal cord.[3][9] This action reduces neuronal hyperexcitability, which is characteristic of spastic conditions.

Inhibition of Voltage-Gated Sodium Channels (Nav)

Silperisone demonstrates a potent, concentration-dependent blockade of voltage-gated sodium channels.[1][7] This inhibition is a key factor in its ability to stabilize neuronal membranes and suppress the propagation of action potentials.[6][10] Studies on dorsal root ganglion (DRG) cells have shown that Silperisone effectively depresses Nav conductance at concentrations that correlate with its inhibition of spinal reflexes.[7] The drug inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.[1] This action contributes to reducing the overall excitability of both afferent nerve fibers and motoneurons.

Inhibition of Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, Silperisone significantly inhibits voltage-gated calcium channels, particularly N- and R-type channels.[1] This action is critical to its mechanism, as Ca2+ influx into the presynaptic terminal is the direct trigger for neurotransmitter vesicle fusion and release. By blocking these channels, Silperisone reduces the release of excitatory neurotransmitters (e.g., glutamate) from primary afferent terminals.[6] This presynaptic inhibition is a predominant feature of its action, leading to a depression of the excitatory postsynaptic potential (EPSP) in downstream neurons.[1][6]

Effects on Potassium Channels (Kv)

Silperisone also possesses a potassium channel blocking effect, which is reported to be stronger than that of its analogue, tolperisone.[3][2][5] While the blockade of Nav and Cav channels leads to a decrease in excitability, the inhibition of Kv channels can have more complex effects, potentially modulating the repolarization phase of the action potential. This aspect of its pharmacology is less characterized compared to its effects on Nav and Cav channels but represents an important distinguishing feature.

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tolperisone - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

Preliminary Investigation of Silperisone Hydrochloride's Central Nervous System Effects: A Technical Guide

Abstract

Silperisone hydrochloride, an organosilicon compound structurally related to tolperisone, is a centrally acting muscle relaxant designed to reduce muscle hypertonia with a potentially improved side-effect profile over existing therapies. Preclinical investigations have demonstrated its efficacy in suppressing spinal reflexes and rigidity, primarily through a mechanism involving the blockade of voltage-gated ion channels. Unlike many centrally acting agents, silperisone exhibits a reduced propensity for sedative and motor-impairing side effects. This technical guide provides a consolidated overview of the core preclinical data, outlines detailed experimental methodologies used in its evaluation, and visualizes its mechanism of action and experimental workflows. Although its clinical development was discontinued due to findings in chronic toxicity studies, the pharmacological data remains valuable for the continued development of selective central nervous system (CNS) therapeutics.[1][2][3]

Core Mechanism of Action

Silperisone exerts its muscle relaxant effects by modulating neuronal excitability at the spinal level. The primary mechanism involves a dual, non-specific blockade of voltage-gated sodium (Nav) and voltage-gated calcium (Cav) channels.[1][2][3] This action preferentially occurs at the presynaptic terminals of primary afferent fibers within the spinal cord.

The sequence of events is as follows:

-

Channel Blockade: Silperisone binds to and inhibits Nav and Cav channels on the presynaptic neuron.

-

Reduced Depolarization: Inhibition of Nav channels dampens the propagation of the action potential arriving at the nerve terminal.

-

Inhibited Neurotransmitter Release: The subsequent blockade of Cav channels (primarily N- and R-types) prevents the influx of calcium ions, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.[1]

-

Decreased Postsynaptic Excitation: This leads to a significant reduction in the release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft.[4][5][6]

-

Suppression of Spinal Reflexes: The diminished excitatory signal results in a lower excitatory postsynaptic potential (EPSP) on the corresponding motoneuron, leading to the suppression of both monosynaptic and polysynaptic spinal reflexes.[1][2][7]

Additionally, silperisone has been noted to possess potassium channel blocking effects, which may contribute to its overall neuronal excitability profile.[2][3]

Quantitative Data Summary

The central effects of Silperisone have been quantified through various in vitro and in vivo assays. The data highlights its inhibitory action on ion channels and spinal reflexes, as well as its favorable safety profile in animal models.

Table 1: In Vitro Inhibitory Effects on Ion Channels and Spinal Reflexes

| Parameter | Preparation | Value / Concentration Range | Reference |

| Voltage-Gated Ca2+ Channels | Dorsal Root Ganglion (DRG) Cells | IC50: 218 ± 22 µM | [8] |

| Voltage-Gated Na+ Channels | DRG Cells | Effective Inhibition: 10 - 160 µM | [7] |

| Ventral Root Potential Depression | Isolated Rat Spinal Cord | Effective Dose Range: 25 - 200 µM | [2] |

Table 2: In Vivo Effects on Spinal Reflexes in Rats

This table presents the maximal inhibitory effects of a 10 mg/kg intravenous dose of Silperisone and comparator compounds on different spinal reflex components.

| Compound | Monosynaptic Reflex (MSR) % Inhibition | Disynaptic Reflex (DSR) % Inhibition | Polysynaptic Reflex (PSR) % Inhibition | Reference |

| Silperisone | ~55% | ~60% | ~70% | [6][8] |

| Tolperisone | ~50% | ~55% | ~65% | [6][8] |

| Eperisone | ~45% | ~50% | ~60% | [6][8] |

| Lidocaine | ~30% | ~45% | ~75% | [6][8] |

Table 3: Behavioral Safety Ratios in Mice

The safety ratio is calculated as the ID50 for a side effect divided by the ID50 for the desired muscle relaxant effect. A higher ratio indicates a more favorable safety profile.

| Test Pair (Side Effect / Efficacy) | Silperisone Safety Ratio | Reference |

| Rota-Rod / GYKI 20039-induced Tremor | 1.7 | [9] |

| Spontaneous Motility / GYKI 20039-induced Tremor | 3.3 | [9] |

| Rota-Rod / Morphine-induced Straub-tail | 2.1 | [9] |

| Spontaneous Motility / Morphine-induced Straub-tail | >4.1 | [9] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in the preclinical assessment of Silperisone's CNS effects.

In Vitro Spinal Cord Preparation

This protocol is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.

-

Objective: To measure the depression of dorsal root-evoked ventral root potentials (DR-VRPs) in an isolated spinal cord preparation.

-

Preparation:

-

Spinal cords are isolated from 6-day-old Wistar rats.

-

The cord is hemisected longitudinally and placed in a recording chamber.

-

The chamber is perfused with artificial cerebrospinal fluid (aCSF), gassed with 95% O2 / 5% CO2, and maintained at a physiological temperature.

-

-

Electrophysiology:

-

A lumbar dorsal root (L3-L5) is stimulated using a suction electrode.

-

The resulting potential is recorded from the corresponding ventral root using a second suction electrode.

-

A stable baseline DR-VRP, consisting of monosynaptic and polysynaptic components, is established.

-

-

Drug Application:

-

Silperisone hydrochloride is dissolved in aCSF and perfused through the chamber at known concentrations (e.g., 25-200 µM).[2]

-

Changes in the amplitude and integral of the VRP components are recorded over time to determine concentration-dependent inhibition.

-

-

Data Analysis: The IC50 values for the depression of different reflex components are calculated.

Whole-Cell Patch-Clamp on DRG Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons.

-

Objective: To quantify the inhibitory effect of Silperisone on voltage-gated sodium and calcium currents.

-

Cell Preparation:

-

Dorsal root ganglia are dissected from young rats.

-

The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension.

-

Cells are plated and allowed to adhere before recording.

-

-

Electrophysiology:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Specific ion currents (Na+ or Ca2+) are isolated by using specific pipette and bath solutions (e.g., using TEA and 4-AP to block K+ channels, and Cd2+ to block Ca2+ channels when studying Na+ currents).

-

Currents are evoked by applying specific voltage-step protocols from a holding potential.

-

-

Drug Application: Silperisone is applied to the bath via a perfusion system at various concentrations.

-

Data Analysis: The peak current amplitude before and after drug application is measured. Concentration-response curves are generated to calculate the IC50 value for channel blockade.[8]

In Vivo Behavioral Assessment (Rota-Rod Test)

The Rota-rod test is a standard assay for assessing motor coordination, balance, and potential motor impairment caused by a test compound.[10][11][12]

-

Objective: To evaluate the effect of Silperisone on motor coordination and determine the dose that causes impairment (ataxia).

-

Apparatus: A rotating rod apparatus with adjustable speed, typically divided into lanes to test multiple animals simultaneously.

-

Procedure:

-

Habituation/Training: Mice are trained on the apparatus for 2-3 days prior to testing. This involves placing them on the rod rotating at a low, constant speed (e.g., 4 rpm) for several minutes.[11]

-

Drug Administration: Animals are administered Silperisone hydrochloride or vehicle intraperitoneally at various doses.

-

Testing: At the time of expected peak drug effect (e.g., 30 minutes post-injection), each mouse is placed on the rod. The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[11][13]

-

Data Collection: The latency to fall from the rod is automatically recorded. A trial is typically ended if the animal falls or remains on the rod for the maximum trial duration (e.g., 300 seconds).

-

-

Data Analysis: The mean latency to fall is calculated for each dose group. The ID50 (the dose causing 50% of the animals to fail the test) is determined and used to calculate the safety ratio.[9]

Conclusion and Significance

The preclinical data for Silperisone hydrochloride characterize it as a centrally acting muscle relaxant with a clear mechanism of action rooted in the blockade of voltage-gated sodium and calcium channels. This leads to a presynaptic inhibition of excitatory neurotransmitter release and subsequent depression of spinal reflexes.[2][4] Quantitative studies confirm its efficacy in vitro and in vivo and, importantly, behavioral assays in mice suggest a wide therapeutic window, with a notable separation between efficacious doses and those causing motor side effects.[9] While development was halted, the pharmacological profile of Silperisone—particularly its ability to achieve central muscle relaxation with minimal sedation—remains a valuable benchmark for the design of future antispastic agents. The detailed protocols and data presented herein serve as a technical resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Silperisone: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silperisone: a centrally acting muscle relaxant. | Semantic Scholar [semanticscholar.org]

- 5. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Simple pharmacological test battery to assess efficacy and side effect profile of centrally acting muscle relaxant drugs [pubmed.ncbi.nlm.nih.gov]

- 10. biomed-easy.com [biomed-easy.com]

- 11. mmpc.org [mmpc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]

In Vitro Pharmacological Profile of Silperisone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone hydrochloride is a centrally acting muscle relaxant that has demonstrated significant efficacy in preclinical studies for the suppression of muscular hypertonia and spasticity. This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Silperisone, focusing on its mechanism of action at the cellular and molecular levels. Through a detailed examination of its effects on spinal reflexes and voltage-gated ion channels, this document aims to provide researchers and drug development professionals with a comprehensive understanding of Silperisone's core pharmacological properties. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate comprehension.

Introduction

Silperisone hydrochloride is an organosilicon compound structurally similar to tolperisone, developed for the treatment of conditions associated with pathological muscle spasticity.[1][2] Its primary mechanism of action involves the modulation of neuronal excitability within the central nervous system.[1][3] In vitro studies have been instrumental in elucidating the specific molecular targets and cellular effects of Silperisone, providing a foundational understanding of its muscle relaxant properties. This guide synthesizes the available in vitro data to present a cohesive pharmacological profile of Silperisone hydrochloride.

Mechanism of Action

The primary mechanism underlying the therapeutic effects of Silperisone is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] This action leads to a reduction in neuronal excitability and the inhibition of neurotransmitter release, ultimately resulting in the suppression of spinal reflexes.

Inhibition of Spinal Reflexes

In vitro studies using an isolated hemisected spinal cord preparation from neonatal rats have demonstrated that Silperisone effectively suppresses both monosynaptic and polysynaptic spinal reflexes.[1][2] This inhibitory action is dose-dependent and is considered a key contributor to its muscle relaxant effects.

Blockade of Voltage-Gated Ion Channels

Electrophysiological studies on acutely dissociated dorsal root ganglion (DRG) neurons have provided direct evidence for Silperisone's interaction with voltage-gated ion channels.

-

Voltage-Gated Sodium Channels: Silperisone inhibits voltage-gated sodium currents in a concentration-dependent manner.[4] It has been shown to block both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.[4] This blockade of sodium channels reduces the propagation of action potentials along neuronal axons.

-

Voltage-Gated Calcium Channels: Silperisone also demonstrates a marked inhibitory effect on voltage-gated calcium channels, particularly N- and R-type channels.[4] The blockade of these channels is crucial in modulating neurotransmitter release at presynaptic terminals.

The combined blockade of both sodium and calcium channels results in a preferential presynaptic inhibition, reducing the release of excitatory neurotransmitters and thereby dampening polysynaptic reflexes.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data obtained from in vitro studies on Silperisone hydrochloride.

Table 1: Inhibition of Spinal Reflexes by Silperisone Hydrochloride in Isolated Rat Spinal Cord

| Parameter | Value | Reference |

| Concentration Range for Inhibition | 25-200 µM | --INVALID-LINK-- |

Table 2: Inhibition of Voltage-Gated Ion Channels by Silperisone Hydrochloride in Rat Dorsal Root Ganglion Neurons

| Channel Type | Parameter | Value | Reference |

| Voltage-Gated Sodium Channels | Concentration Range for Inhibition | 10-160 µM | --INVALID-LINK-- |

| Voltage-Gated Calcium Channels | IC50 | 218 ± 22 µM | --INVALID-LINK-- |

| Concentration Range for Inhibition | 10-320 µM | --INVALID-LINK-- |

Experimental Protocols

Isolated Hemisected Rat Spinal Cord Preparation

This ex vivo model is utilized to study the effects of compounds on spinal reflex pathways.

Protocol:

-

Animal Preparation: Neonatal Wistar rats (5-7 days old) are anesthetized.

-

Dissection: The spinal cord is rapidly dissected in a cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Hemisection: The spinal cord is hemisected along the midline.

-

Recording Chamber: The hemisected cord is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

-

Stimulation and Recording: A dorsal root is stimulated with a suction electrode, and the evoked ventral root potential is recorded with another suction electrode.

-

Drug Application: Silperisone hydrochloride is added to the perfusing aCSF at various concentrations to determine its effect on the evoked spinal reflexes.

Artificial Cerebrospinal Fluid (aCSF) Composition:

-

NaCl: 124 mM

-

KCl: 5 mM

-

KH2PO4: 1.25 mM

-

MgSO4: 1.3 mM

-

CaCl2: 2.5 mM

-

NaHCO3: 26 mM

-

D-glucose: 10 mM

-

Oxygenated with 95% O2 / 5% CO2

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel currents in individual neurons.

Protocol:

-

Cell Preparation: DRG are dissected from neonatal rats and enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Cell Culture: The dissociated neurons are plated on coverslips and cultured for a short period.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit voltage-gated sodium or calcium currents.

-

Drug Application: Silperisone hydrochloride is applied to the external solution bathing the neuron to measure its effect on the ion channel currents.

Typical Solutions:

-

External Solution (for Sodium Currents): Contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Tetrodotoxin (TTX) can be used to separate TTX-sensitive and TTX-resistant currents.

-

Internal Solution (for Sodium Currents): Contains CsF, CsCl, NaCl, EGTA, and HEPES.

-

External Solution (for Calcium Currents): Contains BaCl2 (as the charge carrier), TEA-Cl, 4-AP, and HEPES to block potassium channels.

-

Internal Solution (for Calcium Currents): Contains CsCl, MgCl2, EGTA, ATP, GTP, and HEPES.

Visualizations

Caption: Mechanism of presynaptic inhibition by Silperisone hydrochloride.

Caption: Workflow for isolated hemisected spinal cord experiments.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The in vitro pharmacological profile of Silperisone hydrochloride is characterized by its potent inhibitory effects on spinal reflexes, which are mediated by the blockade of voltage-gated sodium and calcium channels. This dual-action mechanism provides a solid rationale for its efficacy as a centrally acting muscle relaxant. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for further research and development of Silperisone and related compounds for the treatment of spasticity and other neuromuscular disorders.

References

Silperisone Hydrochloride and its Interaction with Voltage-Gated Sodium Channels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone hydrochloride is a centrally acting muscle relaxant that exhibits its therapeutic effects through the modulation of neuronal excitability. A primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which plays a crucial role in reducing spinal reflexes and muscle hypertonia. This technical guide provides an in-depth analysis of the effects of silperisone hydrochloride on VGSCs, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Silperisone hydrochloride is an organosilicon compound structurally related to tolperisone, developed for the treatment of spasticity and muscle spasms.[1] Its mechanism of action involves the suppression of aberrant neuronal signals within the central nervous system.[1] A key molecular target for silperisone is the family of voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[2] By inhibiting these channels, silperisone effectively dampens neuronal hyperexcitability. This document synthesizes the current understanding of the interaction between silperisone hydrochloride and VGSCs, drawing from preclinical research to provide a comprehensive technical overview.

Quantitative Analysis of Silperisone's Effect on Voltage-Gated Sodium Channels

Experimental evidence demonstrates that silperisone hydrochloride inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium currents in dorsal root ganglion (DRG) neurons.[2] The therapeutically effective concentration range for these effects has been estimated to be between 10-20 µM.[2]

| Drug | Parameter | Value | Cell Type / System | Reference |

| Silperisone | Effective Concentration Range (Inhibition of TTX-S and TTX-R Na+ currents) | 10 - 160 µM | Rat Dorsal Root Ganglion Neurons | [2] |

| Silperisone | Estimated Therapeutically Effective Concentration | 10 - 20 µM | N/A | [2] |

| Silperisone & Analogs | Dose-dependent depression of ventral root potential | 25 - 200 µM | Isolated hemisected spinal cord of 6-day-old rats | [3] |

Mechanism of Action: Presynaptic Inhibition

The primary mechanism through which silperisone exerts its muscle relaxant effect is via presynaptic inhibition.[3] This process involves the blockade of voltage-gated sodium and calcium channels on the presynaptic terminals of primary afferent neurons.[1][3] The sequence of events is as follows:

-

An action potential arriving at the presynaptic terminal normally triggers the opening of voltage-gated sodium and calcium channels.

-

The influx of sodium ions further depolarizes the membrane, while the influx of calcium ions is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters (e.g., glutamate).

-

Silperisone blocks these voltage-gated sodium and calcium channels, thereby reducing the influx of these ions.[1][3]

-

The diminished ion influx leads to a decreased release of excitatory neurotransmitters into the synaptic cleft.[1]

-

This reduction in neurotransmitter release dampens the excitatory postsynaptic potential (EPSP) in the postsynaptic neuron, leading to a decrease in neuronal excitability and a reduction in spinal reflexes.[2]

Studies have indicated that silperisone has a preferential presynaptic effect compared to the local anesthetic lidocaine, which shows a more pronounced postsynaptic effect.[2]

Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of silperisone hydrochloride.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique is used to measure the ion currents across the membrane of single neurons, allowing for the direct assessment of drug effects on ion channel function.

-

Cell Preparation:

-

DRG neurons are acutely dissociated from rats.

-

The ganglia are treated with enzymes (e.g., collagenase and trypsin) to break down the connective tissue and isolate individual neurons.

-

The dissociated cells are then plated on coverslips for recording.

-

-

Recording Setup:

-

A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the membrane of a single DRG neuron.

-

A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

An amplifier and data acquisition system are used to clamp the voltage of the cell membrane at a desired level and record the resulting ion currents.

-

-

Experimental Procedure for Sodium Current Measurement:

-

To isolate sodium currents, other ion currents (e.g., potassium and calcium currents) are blocked using specific pharmacological agents in the internal and external solutions.

-

The membrane potential is held at a negative potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

The membrane is then depolarized to various test potentials to elicit the opening of voltage-gated sodium channels, and the resulting inward sodium current is recorded.

-

To differentiate between TTX-S and TTX-R currents, experiments are performed in the presence and absence of tetrodotoxin.

-

Silperisone hydrochloride is applied to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

-

In Vitro Measurement of Ventral Root Potential in Isolated Rat Spinal Cord

This ex vivo preparation allows for the study of spinal reflex pathways in a controlled environment.

-

Preparation:

-

The spinal cord is isolated from a neonatal rat.

-

The cord is hemisected longitudinally.

-

The preparation is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

-

Stimulation and Recording:

-

A dorsal root is stimulated with a suction electrode to elicit a synaptic response.

-

The resulting electrical potential is recorded from the corresponding ventral root, also using a suction electrode. This is known as the ventral root potential (VRP).

-

-

Experimental Procedure:

-

A baseline VRP is established by stimulating the dorsal root at a set frequency and intensity.

-

Silperisone hydrochloride is added to the perfusing aCSF at different concentrations.

-

The changes in the amplitude and shape of the VRP are recorded to assess the inhibitory effect of the drug on spinal reflex transmission.[3]

-

Conclusion

Silperisone hydrochloride is a potent modulator of neuronal excitability, with a primary mechanism of action involving the blockade of voltage-gated sodium channels. This action, in concert with the inhibition of voltage-gated calcium channels, leads to a presynaptic reduction in the release of excitatory neurotransmitters, thereby depressing spinal reflexes. While the inhibitory effects of silperisone on both TTX-S and TTX-R sodium currents are established, further research is required to delineate its specific inhibitory profile against the various subtypes of voltage-gated sodium channels. The experimental protocols detailed herein provide a robust framework for the continued investigation of silperisone and other novel ion channel modulators in the context of neuromuscular disorders.

References

In-Depth Technical Guide: Interaction of Silperisone Hydrochloride with Neuronal Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Silperisone hydrochloride and neuronal voltage-gated calcium channels. Silperisone, a centrally acting muscle relaxant, exerts its therapeutic effects through a complex mechanism involving the modulation of neuronal excitability. A key component of this mechanism is its interaction with voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal signaling.

Core Mechanism of Action

Silperisone hydrochloride is an organosilicone compound structurally similar to tolperisone.[1] Its primary mechanism of action as a muscle relaxant involves the blockade of voltage-gated sodium and calcium channels in neuronal cells.[2][3] This dual blockade leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters from presynaptic terminals, ultimately resulting in muscle relaxation.[2][4]

The interaction with voltage-gated calcium channels is a significant contributor to Silperisone's pharmacological profile. By inhibiting the influx of calcium ions (Ca²⁺) into the presynaptic neuron, Silperisone effectively dampens the signaling cascade that leads to the fusion of synaptic vesicles with the cell membrane and the subsequent release of neurotransmitters like glutamate.[5] This presynaptic inhibition is a key factor in its ability to suppress spinal reflexes.[4]

Quantitative Data on Silperisone's Interaction with Neuronal Calcium Channels

Quantitative analysis of Silperisone's effect on neuronal calcium channels has been primarily conducted using electrophysiological techniques, such as whole-cell patch-clamp recordings in dorsal root ganglion (DRG) neurons. These studies have provided insights into the concentration-dependent inhibition and subtype selectivity of Silperisone.

| Parameter | Value | Cell Type | Method | Reference |

| IC₅₀ (Voltage-Sensitive Ca²⁺ Channels) | 218 ± 22 µM | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-Cell Patch-Clamp | [4] |

| Effective Concentration Range (Ca²⁺ Current Inhibition) | 10 - 320 µM | Rat Dorsal Root Ganglion (DRG) Neurons | Not Specified | [6] |

| Preferential Channel Subtype Inhibition | N-type and R-type | Rat Dorsal Root Ganglion (DRG) Neurons | Not Specified | [6] |

It is important to note that while a general IC₅₀ value for voltage-sensitive calcium channels has been determined, specific IC₅₀ values for individual CaV subtypes (e.g., CaV1.x, CaV2.x, CaV3.x) for Silperisone are not extensively reported in publicly available literature. The available data indicates a preference for N-type (CaV2.2) and R-type (CaV2.3) channels.

For comparative context, studies on related compounds like eperisone and tolperisone have reported IC₅₀ values for calcium current inhibition in snail neurons, which were found to be 0.348 mM and 1.089 mM, respectively.[1]

Signaling Pathway of Silperisone's Action

The following diagram illustrates the proposed signaling pathway through which Silperisone hydrochloride modulates neuronal activity by blocking voltage-gated calcium channels.

Caption: Signaling pathway of Silperisone's inhibitory action on neurotransmitter release.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the interaction of Silperisone hydrochloride with neuronal calcium channels, based on protocols described in the literature.[4]

Whole-Cell Patch-Clamp Recording of Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

This experimental workflow allows for the direct measurement of ion channel activity in isolated neurons.

Caption: Workflow for whole-cell patch-clamp analysis of Silperisone's effects.

Detailed Methodological Steps:

-

Cell Preparation:

-

Dorsal root ganglia are dissected from neonatal or adult rats.

-

The ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons.

-

The isolated neurons are plated on coated coverslips and maintained in a primary culture medium.

-

-

Electrophysiological Recording:

-

A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and positioned onto the surface of a DRG neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ion currents across the cell membrane.

-

The neuron is voltage-clamped at a holding potential where most voltage-gated channels are in a closed state (e.g., -80 mV).

-

A series of depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.

-

-

Solutions:

-

External Solution (in mM): Typically contains a physiological concentration of a charge carrier for calcium channels (e.g., BaCl₂ or CaCl₂), along with other salts to maintain osmolarity and pH. Sodium channel blockers (e.g., tetrodotoxin) and potassium channel blockers (e.g., tetraethylammonium) are often included to isolate the calcium currents.

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt as the primary charge carrier to block potassium currents from the inside, a calcium chelator (e.g., EGTA) to buffer intracellular calcium, and ATP and GTP to support cellular metabolism.

-

-

Drug Application and Data Analysis:

-

After recording stable baseline calcium currents, Silperisone hydrochloride is applied to the external solution at various concentrations.

-

The effect of Silperisone on the amplitude and kinetics of the calcium currents is recorded.

-

A washout step, where the drug-containing solution is replaced with the control external solution, is performed to check for the reversibility of the drug's effect.

-

The recorded currents are analyzed to determine the percentage of inhibition at each concentration of Silperisone. This data is then used to construct a dose-response curve and calculate the IC₅₀ value.

-

Conclusion

Silperisone hydrochloride's interaction with neuronal voltage-gated calcium channels, particularly N-type and R-type channels, is a cornerstone of its mechanism of action as a centrally acting muscle relaxant. The blockade of these channels leads to a reduction in presynaptic calcium influx and subsequent inhibition of excitatory neurotransmitter release. The quantitative data, although not exhaustive for all subtypes, provides a solid foundation for understanding the potency of Silperisone. The detailed experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the nuanced interactions of Silperisone and related compounds with neuronal ion channels. Future research focusing on the specific contributions of different calcium channel subtypes to the overall therapeutic effect of Silperisone will be valuable for the development of more targeted and effective muscle relaxants.

References

- 1. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silperisone: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 6. | BioWorld [bioworld.com]

Early-Phase Pharmacokinetics of Silperisone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone hydrochloride is a centrally acting muscle relaxant, structurally related to tolperisone, that was under development for the treatment of spasticity. Early-phase studies investigated its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Although the development of Silperisone was discontinued due to findings in chronic animal toxicity studies, the initial pharmacokinetic data provides valuable insights for researchers in the field of muscle relaxants and drug development. This technical guide summarizes the available information on the early-phase pharmacokinetics of Silperisone hydrochloride, including its mechanism of action, and presents generalized experimental protocols and workflows relevant to its evaluation.

Pharmacokinetic Profile

Early-phase studies, including preclinical animal models and a Phase I clinical trial in humans, provided initial insights into the pharmacokinetic properties of Silperisone hydrochloride.

Data Summary

Due to the discontinuation of its development, detailed quantitative pharmacokinetic data from dedicated studies are not extensively published. The following tables summarize the available qualitative and semi-quantitative information.

Table 1: Summary of Preclinical Pharmacokinetic Properties of Silperisone Hydrochloride

| Parameter | Species | Observation | Citation |

| Absorption | Rat | Rapidly absorbed. | [1][2] |

| Bioavailability | Mouse, Cat | Higher functional bioavailability after oral administration compared to tolperisone and eperisone. | [1][2] |

| Distribution | Rat | Readily crossed the blood-brain barrier, with brain concentrations approximately 30-fold higher than plasma concentrations. | [3] |

| Metabolism | Rat | Extensively metabolized. | [1][2] |

| Dog | Metabolism is much less extensive than in rats. | [1][2] | |

| Duration of Action | Mouse, Cat | Much longer duration of action after oral administration compared to tolperisone and eperisone. | [1][2] |

Table 2: Summary of Phase I Human Pharmacokinetic Properties of Silperisone Hydrochloride

| Parameter | Observation | Citation |

| Dose Range | Up to 150 mg/day. | [1][4] |

| Elimination Half-life (t½) | 12 to 16 hours. | [1][4] |

| Metabolism | Much less extensive than in rats. | [1][2] |

| Dosing Frequency | Once or twice daily administration is feasible. | [1][4] |

| Adverse Effects | No adverse effects were detected at plasma concentrations considered to be effective in preclinical tests. | [1][4] |

Mechanism of Action

Silperisone hydrochloride exerts its muscle relaxant effects through the blockade of voltage-gated ion channels in the central nervous system.[1][5] This action leads to a reduction in neuronal excitability and the release of excitatory neurotransmitters, ultimately suppressing spinal reflexes.[1][5]

Signaling Pathway

The primary mechanism involves the inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels on neuronal membranes.[1][5] By blocking these channels, Silperisone reduces the influx of ions that are critical for the generation and propagation of action potentials and for neurotransmitter release at the presynaptic terminal.

Caption: Proposed mechanism of Silperisone's muscle relaxant effect.

Experimental Protocols

Detailed experimental protocols for the early-phase studies of Silperisone hydrochloride are not publicly available. However, based on standard practices in preclinical and Phase I clinical research, the following sections outline generalized methodologies that would have been employed.

Preclinical Pharmacokinetic Study in Rats (Generalized Protocol)

This protocol describes a typical single-dose oral and intravenous pharmacokinetic study in rats.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology Details:

-

Animals: Male Sprague-Dawley rats, typically 8-10 weeks old.

-

Housing: Controlled environment with a 12-hour light/dark cycle and free access to food and water (except during pre-dose fasting).

-

Dosing:

-

Oral (PO): A single dose administered by oral gavage. The vehicle would likely be a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Intravenous (IV): A single bolus dose administered via the tail vein. The formulation would be a sterile solution.

-

-

Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) collected from the tail vein or jugular vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Silperisone would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Phase I First-in-Human Clinical Study (Generalized Protocol)

This protocol outlines a typical single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

Caption: Generalized workflow for a Phase I first-in-human study.

Methodology Details:

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

-

Participants: Healthy adult male and/or female volunteers.

-

SAD Part:

-

Cohorts of subjects receive a single oral dose of Silperisone or placebo.

-

The dose is escalated in subsequent cohorts after a safety review of the previous cohort's data.

-

Intensive blood sampling for pharmacokinetic analysis is performed over a period of at least 3-5 times the expected half-life.

-

-

MAD Part:

-

Cohorts of subjects receive multiple doses of Silperisone or placebo over a defined period (e.g., 7-14 days).

-

Blood sampling for pharmacokinetic analysis is conducted at steady-state.

-

-

Safety Assessments: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Bioanalysis: Quantification of Silperisone in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Determination of single-dose and steady-state pharmacokinetic parameters. Assessment of dose proportionality and accumulation.

Conclusion

The available early-phase pharmacokinetic data for Silperisone hydrochloride suggests that it possesses several favorable properties for a centrally acting muscle relaxant, including a long elimination half-life in humans allowing for once or twice daily dosing and good central nervous system penetration. Its mechanism of action through the blockade of voltage-gated sodium and calcium channels is consistent with its therapeutic potential. However, the discontinuation of its development has limited the public availability of detailed quantitative pharmacokinetic data and specific experimental protocols. The generalized workflows and protocols presented here provide a framework for understanding how such a compound would be evaluated in early-phase drug development. This information serves as a valuable reference for researchers and scientists working on the discovery and development of new therapies for muscle spasticity and related disorders.

References

The Silicon Advantage: Unraveling the Structure-Activity Relationship of Silperisone Analogues for Next-Generation Muscle Relaxants

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Silperisone, an organosilicon analogue of tolperisone, represents a class of centrally acting muscle relaxants with a unique pharmacological profile. Its development, though halted, has provided valuable insights into the structure-activity relationships (SAR) governing the efficacy and safety of this class of compounds. This technical guide consolidates the current understanding of silperisone and its analogues, focusing on their mechanism of action, quantitative SAR data, and the detailed experimental protocols required for their evaluation. By presenting a comprehensive overview, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and develop novel, safer, and more effective muscle relaxants.

Introduction

Spasticity and muscle spasms are debilitating symptoms associated with a range of neurological conditions, including multiple sclerosis, spinal cord injury, and stroke. Centrally acting muscle relaxants are a cornerstone of symptomatic management; however, their clinical utility is often limited by adverse effects such as sedation and motor impairment. Silperisone emerged as a promising candidate due to its potent muscle relaxant properties, coupled with a potentially favorable side-effect profile.[1] The key structural distinction of silperisone is the incorporation of a silicon atom, which significantly influences its pharmacokinetic and pharmacodynamic properties compared to its carbon-based analogue, tolperisone.[1][2] Understanding the SAR of silperisone and its analogues is crucial for optimizing the therapeutic index of this chemical class.

Mechanism of Action: A Multi-channel Inhibition

The primary mechanism of action for silperisone and its analogues is the blockade of voltage-gated ion channels, which leads to a reduction in neuronal hyperexcitability.[1][3] This multi-target engagement on key neuronal channels underpins its muscle relaxant effects.

Signaling Pathway of Silperisone Analogues

Caption: Proposed mechanism of action for silperisone.

The key molecular targets include:

-

Voltage-Gated Sodium Channels (VGSCs): Silperisone and its analogues block VGSCs, which are crucial for the initiation and propagation of action potentials. This action stabilizes neuronal membranes and reduces their firing rate.[3][4]

-

Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs, particularly N- and R-type channels, by silperisone curtails the influx of calcium into presynaptic terminals.[5] This, in turn, reduces the release of excitatory neurotransmitters like glutamate.[3]

-

Voltage-Gated Potassium Channels (VGPCs): Silperisone also exhibits a blocking effect on potassium channels, which is reportedly stronger than that of tolperisone.[1][2] This action may further contribute to the modulation of neuronal excitability.

The central nervous system (CNS) selectivity of silperisone is attributed to its efficient crossing of the blood-brain barrier, leading to significantly higher concentrations in the brain compared to the plasma.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The available quantitative data primarily comes from comparative studies of silperisone with its analogues, tolperisone and eperisone. These studies highlight the impact of the silicon substitution and other structural modifications on the biological activity.

Table 1: In Vitro Activity of Silperisone and Analogues on Spinal Reflexes

| Compound | Monosynaptic Reflex (MSR) IC50 (µM) | Polysynaptic Reflex (PSR) IC50 (µM) |

| Silperisone | 87 ± 11 | 75 ± 9 |

| Tolperisone | 135 ± 18 | 118 ± 15 |

| Eperisone | 110 ± 14 | 98 ± 12 |

| Lidocaine | 380 ± 45 | 250 ± 30 |

Data extracted from Kocsis et al., 2005.[3]

Table 2: In Vivo Activity of Silperisone and Analogues on Spinal Reflexes

| Compound (10 mg/kg i.v.) | Inhibition of MSR (%) | Inhibition of PSR (%) |

| Silperisone | ~50 | ~60 |

| Tolperisone | ~45 | ~55 |

| Lidocaine | ~30 | ~70 |

Data estimated from graphical representations in Kocsis et al., 2005.[3]

-

Silicon Substitution: The presence of a silicon atom in silperisone generally leads to increased potency in inhibiting spinal reflexes compared to its carbon analogue, tolperisone.

-

Potency: Silperisone demonstrates a higher potency than both tolperisone and eperisone in the in vitro spinal cord preparation.[3]

-

Pharmacokinetics: The organosilicon nature of silperisone contributes to a longer duration of action and significantly higher oral bioavailability compared to tolperisone and eperisone.[1][2]

Experimental Protocols

The evaluation of silperisone analogues necessitates a series of well-defined in vitro and in vivo experiments. The following sections provide detailed methodologies for key assays.

Experimental Workflow for Evaluating Silperisone Analogues

Caption: Workflow for the evaluation of silperisone analogues.

In Vitro Isolated Hemisected Spinal Cord Preparation

This ex vivo model allows for the direct assessment of a compound's effect on spinal reflex pathways, independent of supraspinal influences.

Objective: To measure the effect of silperisone analogues on monosynaptic and polysynaptic reflexes in an isolated rat spinal cord preparation.

Materials:

-

Sprague-Dawley rat pups (6-8 days old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 D-glucose, bubbled with 95% O2 / 5% CO2.

-

Dissection microscope

-

Suction and stimulating electrodes

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize rat pups with halothane and decapitate.

-

Rapidly dissect the spinal cord in ice-cold, oxygenated aCSF.

-

Isolate the lumbar region of the spinal cord (L3-L6).

-

Hemisect the spinal cord longitudinally.

-

Transfer one hemicord to a recording chamber continuously perfused with oxygenated aCSF at room temperature.

-

Place a suction electrode on a lumbar ventral root (L4 or L5) for recording and a stimulating electrode on the corresponding dorsal root.

-

Deliver single square-wave electrical stimuli (0.1 ms duration) to the dorsal root to elicit ventral root potentials.

-

Record baseline monosynaptic and polysynaptic reflex responses.

-

Bath-apply silperisone analogues at various concentrations and record the changes in reflex amplitudes.

-

Calculate the IC50 values for the inhibition of each reflex component.

In Vivo Spinal Reflex Measurement

This in vivo model assesses the integrated effect of a compound on spinal reflexes in an anesthetized animal, taking into account its pharmacokinetic properties.

Objective: To evaluate the effect of intravenously administered silperisone analogues on spinal reflexes in anesthetized rats.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Urethane anesthesia (1.2 g/kg, i.p.)

-

Laminectomy tools

-

Bipolar stimulating and recording electrodes

-

Electromyography (EMG) amplifier and data acquisition system

Procedure:

-

Anesthetize the rat with urethane.

-

Perform a laminectomy to expose the lumbar spinal cord.

-

Isolate the L5 dorsal and ventral roots.

-

Place stimulating electrodes on the L5 dorsal root and recording electrodes on the ipsilateral gastrocnemius muscle.

-

Deliver electrical stimuli to the dorsal root to elicit monosynaptic (H-reflex) and polysynaptic reflexes recorded via EMG.

-

Establish a stable baseline of reflex activity.

-

Administer silperisone analogues intravenously via a cannulated jugular vein.

-

Record the time course of the inhibition of the reflex responses.

-

Analyze the percentage of inhibition of the MSR and PSR at different time points.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

This technique allows for the direct measurement of the effect of silperisone analogues on specific voltage-gated ion channels expressed in cell lines or primary neurons.

Objective: To determine the potency and mechanism of inhibition of silperisone analogues on voltage-gated sodium, calcium, and potassium channels.

Materials:

-

Cell line expressing the target ion channel (e.g., HEK293 cells) or primary dorsal root ganglion (DRG) neurons.

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular and intracellular recording solutions tailored for the specific ion channel being studied.

Procedure:

-

Culture the cells or isolate DRG neurons.

-

Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Apply a voltage-clamp protocol to elicit currents from the target ion channel. For example, for sodium channels, a series of depolarizing steps from a holding potential of -80 mV can be used.

-

Record baseline currents.

-

Perfuse the cell with the silperisone analogue at various concentrations.

-

Record the inhibition of the peak current and any changes in the channel's gating properties (e.g., voltage-dependence of activation and inactivation).

-

Construct concentration-response curves and calculate IC50 values.

Conclusion and Future Directions

The study of silperisone and its analogues has provided a solid foundation for understanding the SAR of centrally acting muscle relaxants that target voltage-gated ion channels. The incorporation of silicon is a key structural feature that enhances potency and improves pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel analogues.

Future research should focus on:

-

Systematic Analogue Synthesis: A broader range of silperisone analogues with modifications to the piperidine ring, the propiophenone backbone, and the aromatic substituent should be synthesized and evaluated to build a more comprehensive QSAR model.

-

Selectivity Profiling: The selectivity of new analogues for different subtypes of sodium, calcium, and potassium channels should be investigated to minimize off-target effects.

-

Toxicity Studies: A thorough investigation into the mechanisms of toxicity observed with silperisone is crucial to guide the design of safer analogues.

By leveraging the knowledge gained from silperisone, the development of next-generation muscle relaxants with an improved therapeutic window is an achievable goal.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Studying Silperisone Hydrochloride on Dorsal Root Ganglion Neurons via Whole-Cell Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone hydrochloride is a centrally acting muscle relaxant that modulates neuronal excitability by targeting voltage-gated ion channels.[1][2][3] Dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain and other sensory information, are a key site of action for many analgesic and neuro-modulatory drugs. The whole-cell patch clamp technique is a powerful electrophysiological tool that allows for the detailed study of ion channel function and the effects of pharmacological agents like Silperisone hydrochloride on individual neurons.[4]

These application notes provide a comprehensive protocol for investigating the effects of Silperisone hydrochloride on voltage-gated sodium (Nav) and calcium (Cav) channels in isolated DRG neurons using the whole-cell patch clamp technique.

Mechanism of Action of Silperisone Hydrochloride

Silperisone hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters.[3][5] Studies have shown that Silperisone and its analogs depress voltage-gated sodium channel conductance in DRG cells.[1][2] Furthermore, Silperisone has a marked effect on voltage-gated calcium channels.[1][2] The primary targets are believed to be tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents, as well as N- and R-type calcium currents.[6]

Data Presentation: Quantitative Effects of Silperisone Hydrochloride

| Ion Channel Type | Cell Type | Silperisone Hydrochloride Concentration Range for Inhibition | Reference |

| Voltage-Gated Sodium Channels (TTX-S and TTX-R) | Rat Dorsal Root Ganglion Neurons | 10 - 160 µM | [6] |

| Voltage-Gated Calcium Channels (mainly N- and R-type) | Rat Dorsal Root Ganglion Neurons | 10 - 320 µM | [6] |

Experimental Protocols

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

A detailed protocol for the isolation and culture of DRG neurons is a prerequisite for successful patch clamp recordings. This typically involves enzymatic and mechanical dissociation of DRG ganglia harvested from rodents. For a comprehensive, step-by-step protocol on DRG neuron isolation and culture, please refer to established methods such as those described by Gong et al., 2016 and Gandini et al., 2014.[7][8]

Whole-Cell Patch Clamp Recordings

| Solution Type | Components | Concentrations (in mM) |

| External Solution | NaCl | 35 |

| Choline-Cl | 65 | |

| TEA-Cl | 30 | |

| MgCl₂ | 5 | |

| CaCl₂ | 0.1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with Tris-base; Osmolarity adjusted to ~325 mOsm with sucrose | ||

| Internal (Pipette) Solution | CsF | 140 |

| NaCl | 10 | |

| EGTA | 1.1 | |

| HEPES | 10 | |

| Mg-ATP | 2 | |

| Na-GTP | 0.3 | |

| pH adjusted to 7.3 with CsOH; Osmolarity adjusted to ~310 mOsm with sucrose |

Note: The specific composition of solutions can be optimized based on experimental goals and laboratory-specific conditions.

| Solution Type | Components | Concentrations (in mM) |

| External Solution | TEA-Cl | 140 |

| BaCl₂ or CaCl₂ | 10 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with TEA-OH; Osmolarity adjusted to ~320 mOsm with sucrose | ||

| Internal (Pipette) Solution | CsCl | 110 |

| MgCl₂ | 5 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.3 | |

| pH adjusted to 7.3 with CsOH; Osmolarity adjusted to ~290 mOsm |

Note: Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

Voltage Clamp Protocols

-

Current-Voltage (I-V) Relationship: To determine the voltage-dependence of channel activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) from a holding potential of -100 mV.

-

Steady-State Inactivation: To assess the voltage-dependence of inactivation, apply a series of conditioning pre-pulses (e.g., from -120 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

-

Recovery from Inactivation: To measure the time course of recovery from inactivation, a two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.

-

Current-Voltage (I-V) Relationship: Similar to sodium channels, apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) from a holding potential of -80 mV or -90 mV.

-

Steady-State Inactivation: Apply conditioning pre-pulses of varying voltages (e.g., from -100 mV to +20 mV for several seconds) followed by a test pulse to elicit calcium currents.

-

Pharmacological Isolation of Subtypes: To isolate specific calcium channel subtypes (e.g., N-type, L-type, R-type), specific channel blockers can be applied. For example, ω-conotoxin GVIA is a selective blocker of N-type calcium channels.

Mandatory Visualizations

Signaling Pathway of Silperisone Hydrochloride

Caption: Signaling pathway of Silperisone hydrochloride in DRG neurons.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Experimental workflow for whole-cell patch clamp analysis.

References

- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of tolperisone on the resting brain and on evoked responses, an phMRI BOLD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peer review in Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. Voltage-gated Na+ currents in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

Application Note: A Robust HPLC-UV Method for the Quantification of Silperisone Hydrochloride in Human Plasma

Introduction

Silperisone hydrochloride is a centrally acting muscle relaxant, structurally and pharmacologically similar to tolperisone.[1][2][3] It functions by blocking voltage-gated sodium and calcium channels, which reduces muscle cell excitability.[1][4] To support pharmacokinetic and toxicokinetic studies, a reliable and validated method for the quantification of Silperisone hydrochloride in biological matrices such as plasma is essential. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Silperisone hydrochloride in human plasma. The method is based on a protein precipitation extraction technique and has been developed to be suitable for high-throughput analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used for this analysis. The chromatographic conditions were adapted from established methods for the related compound, tolperisone, and optimized for Silperisone hydrochloride.[5][6][7]

Table 1: Optimized HPLC-UV Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 262 nm |

| Injection Volume | 20 µL |

| Internal Standard (IS) | Tolperisone Hydrochloride |

| Run Time | 10 minutes |

Chemicals and Reagents

Silperisone hydrochloride reference standard was of >99% purity. Tolperisone hydrochloride (Internal Standard) was also of >99% purity. HPLC grade acetonitrile and methanol were used. All other chemicals were of analytical reagent grade. Deionized water was used for the preparation of all aqueous solutions.

Preparation of Standard and Quality Control (QC) Samples

Primary stock solutions of Silperisone hydrochloride and Tolperisone hydrochloride (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the primary stock solution with a methanol:water (50:50, v/v) mixture.

Calibration standards and quality control (QC) samples were prepared by spiking known amounts of the working standard solutions into drug-free human plasma. The concentration range for the calibration curve was 50-2000 ng/mL. QC samples were prepared at three concentration levels: low (LQC, 150 ng/mL), medium (MQC, 750 ng/mL), and high (HQC, 1500 ng/mL).

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of Silperisone hydrochloride from plasma.[5][7][8]

-

To 200 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (10 µg/mL Tolperisone hydrochloride).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12][13] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.

Results and Discussion

Selectivity

The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. The chromatograms of the blank plasma showed no significant interfering peaks at the retention times of Silperisone hydrochloride and the internal standard, Tolperisone hydrochloride.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 50-2000 ng/mL. The linear regression equation was y = mx + c, with a correlation coefficient (r²) consistently greater than 0.998. The LLOQ was determined to be 50 ng/mL, which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5][7]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels (LQC, MQC, and HQC) on three different days. The results are summarized in Table 2. The accuracy was within 85-115% of the nominal concentration, and the precision (%CV) was less than 15%.

Table 2: Summary of Accuracy and Precision Data

| QC Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LQC | 150 | 98.7 | 4.2 | 101.2 | 5.8 |

| MQC | 750 | 102.1 | 2.8 | 100.5 | 3.9 |

| HQC | 1500 | 99.5 | 3.1 | 98.9 | 4.5 |

Recovery

The extraction recovery of Silperisone hydrochloride from human plasma was determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standard solutions at the same concentration. The mean recovery for Silperisone hydrochloride was found to be approximately 85%, and the recovery of the internal standard was consistent across the concentration range.

Stability

The stability of Silperisone hydrochloride in plasma was evaluated under various conditions, including short-term (room temperature), long-term (frozen at -20°C), and after three freeze-thaw cycles. The results indicated that Silperisone hydrochloride is stable under these conditions, with deviations within ±15% of the nominal concentrations.

A simple, sensitive, and reliable RP-HPLC-UV method for the quantification of Silperisone hydrochloride in human plasma has been successfully developed and validated. The method utilizes a straightforward protein precipitation technique for sample preparation, making it suitable for routine analysis in clinical and preclinical studies. The validation results demonstrate that the method is accurate, precise, and robust for its intended purpose.

Protocols

Protocol 1: Preparation of Mobile Phase

-

Phosphate Buffer (0.01 M, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the 0.01 M phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).

-

Degassing: Degas the mobile phase using a vacuum filtration system or by sonication for 15 minutes before use.

Protocol 2: Sample Preparation and Extraction Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Silperisone - Wikipedia [en.wikipedia.org]

- 3. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silperisone HCl | TargetMol [targetmol.com]

- 5. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]

- 6. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. ijpsr.com [ijpsr.com]

- 9. elearning.unite.it [elearning.unite.it]

- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

Application Notes and Protocols for Testing Silperisone Hydrochloride Efficacy in In Vivo Animal Models of Spasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as spinal cord injury (SCI), multiple sclerosis, and stroke.[1][2] Preclinical research relies on robust animal models that mimic the pathophysiology of human spasticity to evaluate the efficacy of novel therapeutic agents.[1]

Silperisone hydrochloride is a centrally acting muscle relaxant that has demonstrated efficacy in preclinical models of spasticity.[3][4] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal hyperexcitability and a decrease in the release of excitatory neurotransmitters.[3][5] This document provides detailed application notes and protocols for testing the efficacy of Silperisone hydrochloride in established in vivo animal models of spasticity.

It is important to note that while showing promise in preclinical studies, the clinical development of Silperisone was discontinued due to findings in chronic animal toxicity studies.[3][4] Nevertheless, these protocols and the data generated from such studies remain valuable for understanding the mechanisms of spasticity and the pharmacological profiles of centrally acting muscle relaxants.

Featured Animal Models of Spasticity

Several animal models are utilized to induce and study spasticity. The choice of model often depends on the specific research question and the desire to mimic a particular clinical etiology.

-

Decerebrate Rigidity Model (Rat): This acute model involves the transection of the brainstem at the intercollicular level, resulting in a state of exaggerated extensor muscle tone, which is a form of spasticity.[6][7] It is particularly useful for studying the immediate effects of compounds on spinal reflex pathways.

-

Spinal Cord Injury (SCI) Model (Rat/Mouse): Both contusion and transection injuries to the spinal cord can lead to the development of chronic spasticity below the level of the lesion.[1][8][9] These models are more clinically relevant for studying the long-term effects of treatments on established spasticity.

-

Genetic Models (e.g., Spastic Mouse): Certain genetic mutations in mice can lead to a phenotype of spasticity, offering a model to study the underlying genetic and molecular mechanisms of the disorder.[10]

Quantitative Data Summary

The following table summarizes the available quantitative efficacy data for Silperisone hydrochloride in animal models of spasticity.

| Animal Model | Species | Spasticity Induction | Drug Administration | Dosage | Key Efficacy Endpoints | Outcome | Reference |

| Spinal Reflex Model | Rat | Electrical stimulation of dorsal root | Intravenous (i.v.) | 10 mg/kg | Depression of monosynaptic and polysynaptic ventral root reflexes | Significant depression of spinal reflexes. More pronounced action on synaptic responses than on motoneuron excitability. | [5][11] |

| Decerebrate Rigidity | Cat, Rat | Intercollicular decerebration | Intravenous (i.v.), Intraduodenal (i.d.), Oral (p.o.) | Not specified in detail | Suppression of decerebrate rigidity | Effective suppressant of decerebrate rigidity. Longer duration of action and higher bioavailability with oral administration in mice and intraduodenal administration in cats compared to other muscle relaxants. | [3][4] |

Experimental Protocols

Protocol 1: Decerebrate Rigidity Model in Rats for Acute Efficacy Testing

Objective: To induce decerebrate rigidity in rats to serve as an acute model of spasticity for evaluating the immediate efficacy of Silperisone hydrochloride.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus